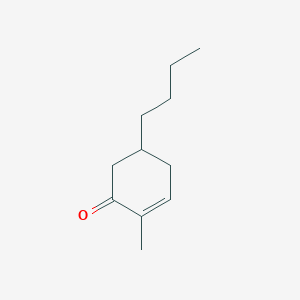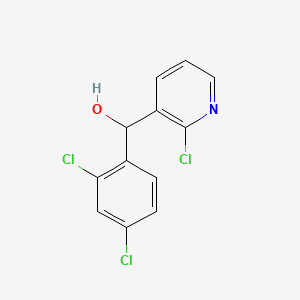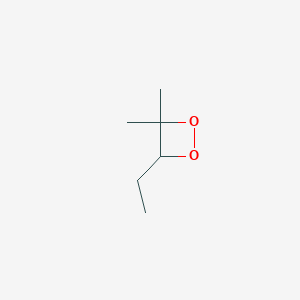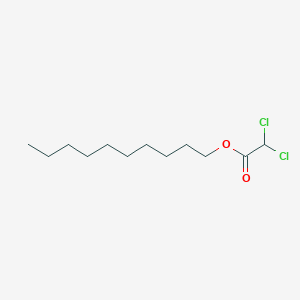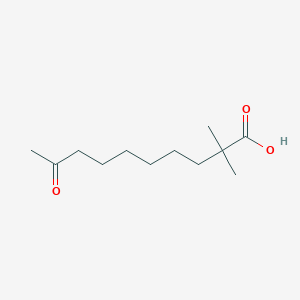
2,2-Dimethyl-9-oxodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-9-oxodecanoic acid is a carboxylic acid with a unique structure characterized by a ketone group at the ninth carbon and two methyl groups at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-9-oxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as 2,2-dimethyl-9-hydroxydecanoic acid, using an oxidizing agent like potassium permanganate or chromium trioxide. Another method involves the hydrolysis of a nitrile intermediate, which can be prepared through the alkylation of a malonic ester followed by decarboxylation and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-9-oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction of the ketone group can yield 2,2-dimethyl-9-hydroxydecanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 2,2-Dimethyl-9-hydroxydecanoic acid.
Substitution: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-9-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-9-oxodecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence metabolic and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-9-hydroxydecanoic acid: Similar structure but with a hydroxyl group instead of a ketone.
9-Oxodecanoic acid: Lacks the two methyl groups at the second carbon.
2,2-Dimethyl-decanoic acid: Lacks the ketone group at the ninth carbon.
Uniqueness
2,2-Dimethyl-9-oxodecanoic acid is unique due to the presence of both the ketone and the two methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
85054-89-3 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-9-oxodecanoic acid |
InChI |
InChI=1S/C12H22O3/c1-10(13)8-6-4-5-7-9-12(2,3)11(14)15/h4-9H2,1-3H3,(H,14,15) |
Clave InChI |
JHYAINWAEDIOSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



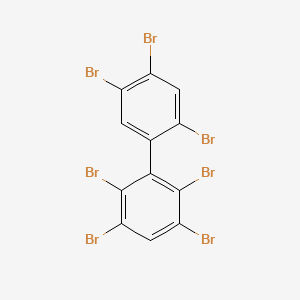
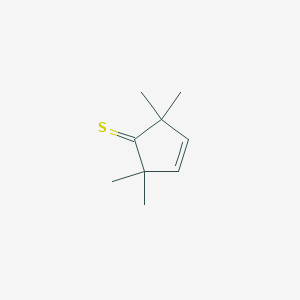
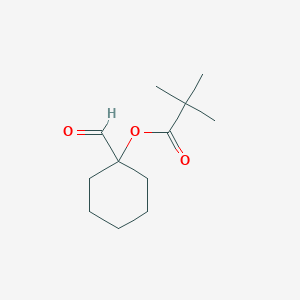
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)


